2-(2-acetamidothiazol-4-yl)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a naphthalene moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Naphthalene Derivative: The acetylated thiazole is coupled with a naphthalene derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.
Reduction: Reduction reactions could target the amide groups or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole rings are often used as ligands in catalytic processes.
Material Science:
Biology
Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: The compound could be explored for its potential antibacterial or antifungal properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Dyes and Pigments: Naphthalene derivatives are often used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The thiazole ring and naphthalene moiety could interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminothiazol-4-yl)-N-(naphthalen-1-yl)acetamide
- 2-(2-Hydroxythiazol-4-yl)-N-(naphthalen-1-yl)acetamide
Uniqueness
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both a thiazole ring and a naphthalene moiety, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)18-17-19-13(10-23-17)9-16(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,10H,9H2,1H3,(H,20,22)(H,18,19,21) |
InChI Key |
NCYSQLNMNUAOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.